3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
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Overview
Description
3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution reactions: The imidazole ring is then substituted with the 2,4-dichlorophenyl group through a nucleophilic aromatic substitution reaction.
Addition of the butoxy group: The final step involves the addition of the butoxy group to the propanol backbone through an etherification reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted imidazole or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: May be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with heme-containing enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-2-propanol: Lacks the butoxy group but shares similar structural features.
1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)ethanol: A shorter chain analog with similar biological activities.
3-Butoxy-2-(2,4-dichlorophenyl)-1-(triazol-1-yl)-2-propanol: A triazole analog with potentially different biological properties.
Uniqueness
3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol is unique due to the presence of the butoxy group, which may influence its solubility, bioavailability, and interaction with biological targets. This structural feature can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
CAS No. |
83337-75-1 |
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Molecular Formula |
C16H20Cl2N2O2 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
1-butoxy-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-2-3-8-22-11-16(21,10-20-7-6-19-12-20)14-5-4-13(17)9-15(14)18/h4-7,9,12,21H,2-3,8,10-11H2,1H3 |
InChI Key |
ODYKOLXJOUTZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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